N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12-5-4-6-13(9-12)26-18(15-10-28-11-17(15)25-26)24-19(27)14-7-2-3-8-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEUMQDVHWNBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the thienopyrazole class. Its unique structural features, including a thieno[3,4-c]pyrazole core and various substituents, suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Thieno[3,4-c]pyrazole Core : A fused ring structure that contributes to its biological properties.
- 3-Methylphenyl Substitution : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethyl Group : Known to enhance metabolic stability and bioactivity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors on cell surfaces, altering signaling pathways and cellular responses.
- Gene Expression Regulation : The compound may influence the expression of genes related to inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar thienopyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Apoptosis induction | |
| HeLa (cervical cancer) | 7.5 | Cell cycle arrest | |
| A549 (lung cancer) | 4.8 | Inhibition of proliferation |
- Anti-inflammatory Properties : The trifluoromethyl group may enhance the anti-inflammatory effects by modulating cytokine release and inhibiting pro-inflammatory mediators.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of similar compounds:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of thienopyrazole derivatives on human pancreatic cancer cells (Patu8988). Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
- Inhibitory Activity Against Enzymes : Another study focused on the inhibition of phosphodiesterases (PDEs), which are critical in regulating various physiological functions. Compounds similar to this compound exhibited selective inhibition towards PDE4, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related derivatives with variations in substituent positions and functional groups.
Structural Variations and Key Differences
Table 1: Structural Comparison of Thienopyrazole-Benzamide Derivatives
Impact of Substituent Modifications
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-methylphenyl group (electron-donating) contrasts with the 4-nitrophenyl group in ’s analog (electron-withdrawing NO₂). This difference may affect π-π stacking interactions in protein binding pockets .
Backbone Modifications :
- Replacement of benzamide with butanamide () eliminates aromaticity, reducing rigidity and possibly altering solubility or target selectivity .
Q & A
Q. What are the optimized synthetic routes and critical parameters for synthesizing N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide?
- Methodological Answer : Synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization of precursor thiophene or pyrazole derivatives. Key steps include:
- Cyclocondensation : Reacting 3-methylphenyl-substituted thiophene precursors with hydrazines under reflux in polar aprotic solvents (e.g., DMF) .
- Amide Coupling : Introducing the 2-(trifluoromethyl)benzamide moiety via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane .
- Critical Parameters :
- Temperature control (60–80°C for cyclization; 0–5°C for amide coupling).
- Solvent purity to avoid side reactions (e.g., trace water degrading coupling agents).
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-methylphenyl’s aromatic protons at δ 6.8–7.2 ppm; trifluoromethyl’s ¹⁹F signal at δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3-methylphenyl and trifluoromethyl groups on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated (e.g., Cl, F) or electron-donating (e.g., OMe) groups on the phenyl ring to assess electronic effects .
- Trifluoromethyl Modifications : Replace CF₃ with CH₃ or CF₂H to study hydrophobicity and steric effects on target binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with putative targets (e.g., kinases or GPCRs) and validate with mutagenesis assays .
Q. What strategies resolve contradictions in biological data, such as inconsistent IC₅₀ values across cell lines?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell viability (MTT vs. ATP-based assays), incubation time (24 vs. 48 hours), and serum concentration .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolic degradation varies between cell lines, impacting potency .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions confounding results .
Key Research Challenges
- Stereochemical Control : The thieno[3,4-c]pyrazole core may adopt multiple tautomeric forms; X-ray crystallography (e.g., ) is recommended to confirm regioisomerism .
- Target Identification : Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from lysates, followed by LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
